N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine
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Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with methylamine. The process can be summarized as follows:
Starting Material: 4-benzyloxy-3-methoxybenzaldehyde.
Reagent: Methylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-methoxybenzoic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine.
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
88741-49-5 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C16H19NO2/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
GXATYTAAZYUIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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